N-[2-(1-ethylbenzimidazol-2-yl)ethyl]formamide
Overview
Description
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]formamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a benzimidazole ring substituted with an ethyl group and an ethylformamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-ethylbenzimidazol-2-yl)ethyl]formamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with ethyl glyoxalate to form the benzimidazole core, which is then alkylated with ethyl bromide to introduce the ethyl group. The final step involves the reaction of the resulting compound with formamide under acidic or basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. Catalysts and solvents are often employed to optimize reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under various conditions
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Ethylbenzimidazole ethylamine.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1-ethylbenzimidazol-2-yl)ethyl]formamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is investigated for its ability to inhibit specific enzymes and interact with biological targets .
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. They are evaluated for their efficacy in treating infections, cancer, and other diseases. The compound’s ability to bind to DNA and proteins makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-[2-(1-ethylbenzimidazol-2-yl)ethyl]formamide involves its interaction with molecular targets such as enzymes and DNA. The benzimidazole ring can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions lead to the compound’s biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]formamide
- [2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]acetamide
- [2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]amine
Uniqueness
Compared to similar compounds, N-[2-(1-ethylbenzimidazol-2-yl)ethyl]formamide has a unique combination of functional groups that confer specific reactivity and biological activity. The presence of the formamide group allows for additional hydrogen bonding interactions, enhancing its binding affinity to biological targets. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-15-11-6-4-3-5-10(11)14-12(15)7-8-13-9-16/h3-6,9H,2,7-8H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKNLAGSKVJEGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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